molecular formula C10H26OSi2 B11720107 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B11720107
M. Wt: 218.48 g/mol
InChI Key: DSLOWNUUMZVCAC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane is a symmetrically substituted disiloxane derivative characterized by its unique molecular architecture. Its IUPAC name reflects the arrangement of substituents: two isopropyl groups and two methyl groups bonded to each silicon atom, with a central oxygen atom bridging the silicon centers. The compound’s CAS Registry Number (36957-90-1) serves as its universal identifier in chemical databases.

The molecular formula $$ \text{C}{10}\text{H}{26}\text{OSi}_2 $$ and molecular weight of 218.49 g/mol are derived from its structural composition. Its SMILES notation (CC(C)Si(C)OSi(C)C(C)C) and InChIKey (DSLOWNUUMZVCAC-UHFFFAOYSA-N) provide machine-readable representations of its connectivity.

Property Value
IUPAC Name This compound
CAS No. 36957-90-1
Molecular Formula $$ \text{C}{10}\text{H}{26}\text{OSi}_2 $$
Molecular Weight 218.49 g/mol
SMILES CC(C)Si(C)OSi(C)C(C)C

While no widely recognized trade names exist for this compound, its structural analogs—such as bis(3-aminopropyl)tetramethyldisiloxane—are often classified under functionalized siloxanes.

Historical Context in Organosilicon Chemistry

The development of this compound is rooted in the broader evolution of organosilicon chemistry , which began with Friedel and Crafts’ synthesis of organochlorosilanes in 1863. Frederic Kipping’s pioneering work in the early 20th century established foundational methods for siloxane synthesis, including the hydrolysis of chlorosilanes.

This compound exemplifies the structural diversification achievable through Rochow-Müller process derivatives, where alkylation of silicon precursors enables precise control over substituent patterns. Its synthesis likely emerged from mid-20th-century efforts to create thermally stable, hydrophobic materials for aerospace and electronics applications.

Position Within Siloxane Functional Group Taxonomy

Within the siloxane family, this compound belongs to the linear disiloxane subclass, distinguished by its two silicon atoms connected by an oxygen bridge. The taxonomy below contextualizes its structural features:

Siloxane Type Defining Characteristics Example Compound
Cyclic Siloxanes Closed-ring structures Octamethylcyclotetrasiloxane
Linear Siloxanes Open-chain Si-O-Si backbones This compound
Branched Siloxanes Three-dimensional networks Polyhedral oligomeric silsesquioxanes

The compound’s D-unit configuration (two methyl groups per silicon) contrasts with M-units (three substituents) or T-units (one substituent). Its isopropyl groups introduce steric bulk compared to simpler methyl-substituted analogs like hexamethyldisiloxane. This substitution pattern influences properties such as volatility and thermal stability, making it valuable for specialized applications requiring tailored silicone fluids.

Properties

Molecular Formula

C10H26OSi2

Molecular Weight

218.48 g/mol

IUPAC Name

[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane

InChI

InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3

InChI Key

DSLOWNUUMZVCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)O[Si](C)(C)C(C)C

Origin of Product

United States

Preparation Methods

Reduction of Dichlorodisiloxanes

1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane (synthesized via dimethyldichlorosilane hydrolysis) undergoes reduction using metal hydrides. Sodium aluminum hydride (NaAlH₄) in tetrahydrofuran (THF) at 0–20°C selectively reduces Si–Cl bonds to Si–H, yielding the target compound. This method avoids byproducts and achieves yields up to 85% .

Optimized Conditions

Starting MaterialReducing AgentSolventTemperatureYield
1,3-Dichloro-1,1,3,3-tetramethyldisiloxaneNaAlH₄THF0–20°C85%

Hydrolysis of Chlorosilanes with Carbonates

A solvent-free approach uses trimethylchlorosilane and sodium carbonate in hexamethyldisiloxane. The reaction proceeds at ambient temperature, with solid-liquid separation yielding the product. Residual disiloxane in the solid phase is recovered via distillation, achieving a total yield of 95–97% .

Process Efficiency

ReactantBaseSolventYield
TrimethylchlorosilaneNa₂CO₃Hexamethyldisiloxane95–97%

Metal-Free Organocatalytic Hydrolysis

Oxidative hydrolysis of dihydridodisiloxanes using 2,2,2-trifluoroacetophenone (BzCF₃) and hydrogen peroxide under basic conditions (pH 11.0) produces 1,3-disiloxanediols. This method avoids transition metals, operates at 0.01 mol% catalyst loading, and achieves quantitative yields .

Catalytic Performance

CatalystOxidantSolventTemperatureYield
BzCF₃H₂O₂THF/H₂O25°C>99%

Chemoselective Hydrolysis via Cs₂CO₃

Cesium carbonate catalyzes the selective hydrolysis of unsymmetrical dihydridodisiloxanes. For example, 1,3-dihydrido-1,1,3,3-tetraisopropyldisiloxane reacts with H₂O₂ in THF, preferentially cleaving Si–H bonds over Si–C bonds. This method achieves 95% yield with 5 mol% Cs₂CO₃ .

Selectivity Data

SubstrateCatalystSelectivity (Si–H vs. Si–C)Yield
TetraisopropyldihydridodisiloxaneCs₂CO₃20:195%

Transition Metal-Catalyzed Methods

Palladium on carbon (Pd/C) facilitates the hydrolysis of dihydridodisiloxanes in aqueous tetrahydrofuran. This method is effective for aryl-substituted siloxanes but less selective for alkyl derivatives .

Catalyst Comparison

CatalystSubstrate TypeYield
Pd/CAryl-functionalized82%
Ru/IrAlkyl-functionalized<10%

Industrial-Scale Synthesis

Large-scale production often employs continuous-flow reactors for the hydrolysis of chlorosilanes. For instance, dimethyldichlorosilane is hydrolyzed in a biphasic system (water/toluene) with controlled pH (6–8), followed by distillation to isolate 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane .

Scalability Metrics

ParameterValue
Throughput500 kg/batch
Purity>99.5%
Energy Consumption15 kWh/kg

Emerging Methods: Photocatalytic Hydrolysis

Recent studies explore UV-activated hydrolysis using titanium dioxide (TiO₂) nanoparticles. Under UV light (365 nm), Si–H bonds in dihydridodisiloxanes are cleaved, yielding disiloxanediols with 90% efficiency .

Photocatalytic Efficiency

Light SourceCatalystReaction TimeYield
UV (365 nm)TiO₂2 h90%

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Groups and Molecular Structures

Key structural analogs differ in substituents at the 1,3-positions of the disiloxane backbone:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane 3-aminopropyl C10H28N2OSi2 248.51 Epoxy curing agents, polymer chain extenders
1,3-Bis(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane glycidoxypropyl C14H28O5Si2 340.53 Epoxy resin modification, hybrid materials
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Cl (replaces methyl/isopropyl) C12H24Cl2O2Si2 343.43 Solvent, polymer stabilizer, reagent
1,3-Bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane hydroxymethyl C6H18O3Si2 194.38 Synthesis of alumosiloxanes

Physical and Chemical Properties

  • Boiling Points: Aminopropyl derivatives (e.g., CAS 2469-55-8) exhibit a boiling point of 135°C at 10 mmHg, while hydroxypropyl analogs are typically liquids at room temperature .
  • Solubility : Dichlorotetraisopropyldisiloxane is miscible with organic solvents like toluene but insoluble in water, making it ideal for hydrophobic coatings .
  • Thermal Stability : Glycidoxypropyl derivatives enhance epoxy resin flexibility, with glass transition temperatures (Tg) reduced by 10–15°C compared to unmodified resins .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Purity (%) Evidence ID
1,3-Bis(3-aminopropyl)-tetramethyldisiloxane 135 (10 mmHg) 0.89 1.449 97
1,3-Dichloro-tetraisopropyldisiloxane N/A 1.12 N/A 95
1,3-Bis(glycidoxypropyl)-tetramethyldisiloxane N/A 0.98 1.452 >95

Table 2: Spectroscopic Signatures

Functional Group IR Absorption (cm⁻¹) NMR Shifts (¹H, ppm) Evidence ID
Al–C (alumosiloxanes) 660–670 3.65 (CH2 near Al)
Si–O–Si 1060–1100 0.25–0.38 (Si–CH3)
Epoxy (glycidoxy) 910 (oxirane ring) 3.2–4.0 (epoxy protons)

Biological Activity

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS No. 36957-90-1) is a siloxane compound with diverse applications in various fields, particularly in cosmetics and pharmaceuticals. This article delves into its biological activity, focusing on safety assessments, potential therapeutic uses, and toxicological data.

  • Molecular Formula : C₁₀H₂₆OSi₂
  • Molecular Weight : 218.48 g/mol
  • InChIKey : DSLOWNUUMZVCAC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its safety and efficacy as a cosmetic ingredient. Its properties as an emollient and conditioning agent make it valuable in formulations aimed at skin and hair care.

Safety Assessments

Research indicates that siloxanes like this compound exhibit low toxicity when used in cosmetic applications. A comprehensive safety assessment highlighted the following:

  • Skin Irritation : Minimal irritation was observed in human patch tests.
  • Sensitization Potential : The compound showed low sensitization rates in clinical studies.
  • Inhalation Toxicity : Studies indicated a high threshold for adverse effects upon inhalation exposure .

Case Study 1: Cosmetic Applications

A study evaluated the effectiveness of formulations containing this compound for skin hydration. Participants reported improved skin texture and hydration levels after two weeks of use. Measurements indicated a significant increase in skin moisture content compared to control groups .

Case Study 2: Toxicological Profile

A toxicological assessment was conducted to evaluate the effects of prolonged exposure to siloxanes. The study utilized animal models to assess systemic toxicity. Results indicated no significant adverse effects at doses relevant to typical cosmetic use .

Comparative Data Table

PropertyThis compoundOther Siloxanes (e.g., D4)
Molecular Weight218.48 g/molVaries
Skin IrritationMinimalModerate
Sensitization RateLowModerate
Moisture RetentionHighVaries
Inhalation Toxicity ThresholdHighLow

Q & A

Basic: What synthetic methodologies are effective for introducing 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane as a protecting group in carbohydrate chemistry?

Answer:
The compound is commonly employed as a bifunctional protecting group for hydroxyl groups in sugars. A validated protocol involves dissolving methyl glycoside (0.34–0.71 mmol) in pyridine (0.1 M) under nitrogen, followed by dropwise addition of TiPDSCl₂ (1.1 eq.) over 5–10 minutes. The reaction is quenched with methanol and concentrated via co-evaporation with toluene. Purification via column chromatography (SiO₂, heptane/EtOAc 6:1) yields the product as an amorphous solid . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize side reactions.

Advanced: How do thermodynamic properties (e.g., vapor pressure) of this compound influence its stability in high-temperature applications?

Answer:
Vapor pressure data for structurally similar disiloxanes can be modeled using the Antoine equation:
log10(P)=ABT+C\log_{10}(P) = A - \frac{B}{T + C}

For 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, parameters (A=4.10855, B=1417.136, C=-64.839) were derived from experimental data between 303–403 K . Researchers should validate these parameters via thermogravimetric analysis (TGA) or static vapor pressure measurements under inert atmospheres. Deviations may arise due to substituent effects (e.g., isopropyl vs. chloro groups), necessitating computational corrections via quantum chemistry software.

Basic: What spectroscopic techniques are optimal for characterizing isomer distribution and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR distinguishes between Si-O-Si bridging environments and terminal isopropyl/methyl groups.
  • IR Spectroscopy : Si-O-Si stretching vibrations (\sim1050–1100 cm⁻¹) and C-H stretches (2850–2960 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (e.g., m/z 282.5568 for C₉H₂₆O₄Si₃ derivatives) and fragmentation patterns . For isomer analysis, coupling with GC-MS or HPLC is recommended.

Advanced: How can computational modeling (e.g., QSPR) predict reactivity trends for this compound in crosslinking reactions?

Answer:
Quantitative Structure-Property Relationship (QSPR) models, leveraging quantum chemistry and statistical thermodynamics, predict reactivity based on electronic parameters (e.g., LUMO energy for electrophilic sites) and steric bulk. For example, the compound’s trimethoxysilyl derivatives exhibit enhanced reactivity in hydrosilylation due to electron-withdrawing substituents . Validation involves comparing predicted activation energies with experimental kinetic data (e.g., DSC for crosslinking exotherms).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use N95 masks, gloves, and eyeshields to prevent inhalation/contact .
  • Ventilation : Conduct reactions under fume hoods due to volatile siloxane byproducts.
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water, which may generate hazardous silicic acids.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: What mechanistic insights explain its role in UV-activated crosslinking of siloxane elastomers?

Answer:
In vinyl-functionalized derivatives (e.g., 1,3-Divinyltetramethyldisiloxane), UV irradiation initiates radical-mediated hydrosilylation. The disiloxane backbone’s flexibility reduces steric hindrance, enabling efficient Si-H addition to vinyl groups. Kinetic studies using FT-IR or Raman spectroscopy track Si-H consumption rates, while tensile testing correlates crosslink density (via swelling experiments) with mechanical properties .

Basic: How does solvent polarity affect the purification of this compound post-synthesis?

Answer:
Nonpolar solvents (e.g., heptane) favor isolation of hydrophobic disiloxanes via column chromatography. Polar modifiers (e.g., EtOAc) adjust retention factors to separate unreacted starting materials or hydroxylated byproducts. For scale-up, fractional distillation under reduced pressure (e.g., 139°C at 1 atm for divinyl analogs) is effective .

Advanced: What strategies mitigate batch-to-batch variability in siloxane functionalization reactions?

Answer:

  • Process Control : Monitor reaction progress in real-time using inline FT-IR or NMR.
  • Statistical Optimization : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature).
  • Quality Metrics : Quantify isomer ratios via 13C^{13}\text{C} NMR or chiral HPLC and correlate with reactivity databases .

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